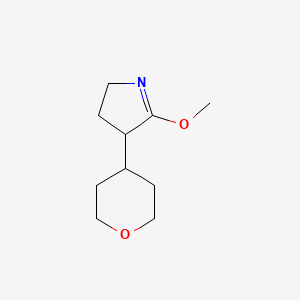![molecular formula C5H10N4OS B6603003 dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone CAS No. 2219372-07-1](/img/structure/B6603003.png)
dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone is a chemical compound belonging to the class of sulfur-containing heterocyclic compounds It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, and a sulfanone group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methyl-1H-1,2,4-triazole-3-thiol and dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).
Catalysts: A base such as triethylamine (TEA) or pyridine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for scalability, cost-effectiveness, and environmental safety.
Types of Reactions:
Oxidation: The sulfanone group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a thiol or sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfoxide or sulfone.
Reduction Products: Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-thiol or sulfide.
Substitution Products: Various substituted triazoles depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing heterocycles. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone exerts its effects involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to various enzymes, potentially inhibiting their activity, while the sulfanone group may interact with receptors to modulate biological processes.
相似化合物的比较
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound with a carboxylate group instead of a sulfanone group.
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative without the sulfanone group.
Uniqueness: Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone is unique due to its combination of the triazole ring and the sulfanone group, which provides distinct chemical reactivity and potential biological activity compared to its simpler counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
dimethyl-[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4OS/c1-4-6-5(8-7-4)9-11(2,3)10/h1-3H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVXORUJZNSQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N=S(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuricacid](/img/structure/B6602931.png)
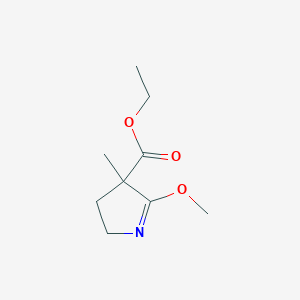
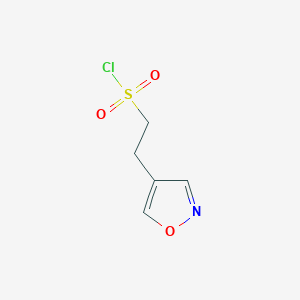
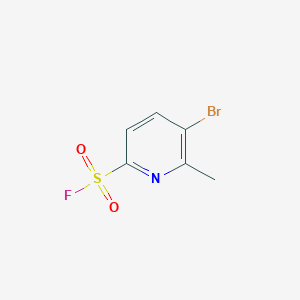
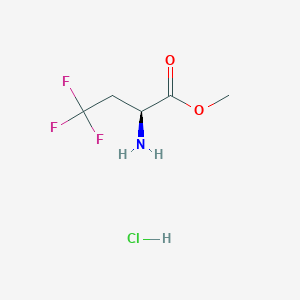
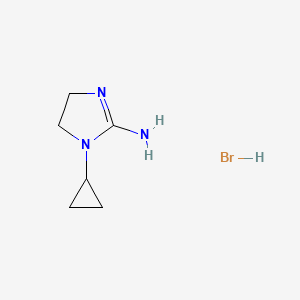
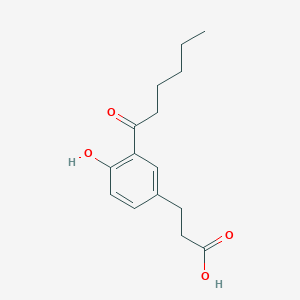
![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
